molecular formula C13H8Cl4N2O3S B15229157 2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride

2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride

Cat. No.: B15229157
M. Wt: 414.1 g/mol
InChI Key: FIRRZDHAPAMSRE-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H8Cl4N2O3S

Molecular Weight

414.1 g/mol

IUPAC Name

2-chloro-4-[(3,5-dichlorophenyl)carbamoylamino]benzenesulfonyl chloride

InChI

InChI=1S/C13H8Cl4N2O3S/c14-7-3-8(15)5-10(4-7)19-13(20)18-9-1-2-12(11(16)6-9)23(17,21)22/h1-6H,(H2,18,19,20)

InChI Key

FIRRZDHAPAMSRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 3,5-dichloroaniline to form an intermediate, which is then treated with phosgene to yield the final product . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Bases: Bases like sodium hydroxide or potassium carbonate are often used in hydrolysis reactions.

    Catalysts: Palladium catalysts are typically employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield urea derivatives, while hydrolysis results in sulfonic acids and amines.

Scientific Research Applications

2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the modification of biological molecules. The compound can form covalent bonds with amino acid residues in proteins, thereby inhibiting their function. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs are differentiated by substituents on the phenyl ring and adjacent functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Functional Groups
Target Compound (680617-70-3) C₁₃H₉Cl₂N₃O₅S 390.2 3,5-dichlorophenyl, sulfonyl chloride
4-(3-(3,5-Dichlorophenyl)ureido)benzothioamide (7b) C₁₃H₁₀Cl₂N₃OS 340.0 3,5-dichlorophenyl, benzothioamide (–C(S)NH₂)
Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10b) C₂₄H₂₄Cl₂N₆O₃S 548.2 3,5-dichlorophenyl, thiazole, piperazine, ethyl ester
2-Chloro-4-(3-(3,5-dichlorophenyl)ureido)benzene-1-sulfonyl chloride (680617-69-0) C₁₃H₈Cl₄N₂O₃S 412.1 Additional Cl at position 2 (vs. target compound)

Key Observations :

  • The target compound is distinguished by its sulfonyl chloride group, enhancing reactivity compared to benzothioamide analogs like 7b .
  • Compound 10b incorporates a thiazole-piperazine-ethyl ester scaffold, increasing molecular weight (548.2 vs. 390.2) and altering solubility .
  • The analog 680617-69-0 has an additional chlorine at position 2, resulting in higher halogen content (4 Cl atoms) and molecular weight (412.1 vs. 390.2) .

Key Observations :

  • Benzothioamide analogs (e.g., 7b ) exhibit moderate yields (~58–63%), likely due to steric hindrance during thioamide formation .
  • Derivatives like 10b achieve higher yields (~88–90%), attributed to optimized coupling of thiazole and piperazine moieties .
  • The target compound’s synthesis involves sulfonation, a step-sensitive reaction requiring precise temperature control .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : React 4-amino-3-chlorobenzenesulfonyl chloride with 3,5-dichlorophenyl isocyanate to form the ureido linkage. This requires anhydrous conditions (e.g., DCM or THF) and a base like triethylamine to deprotonate the amine .
  • Step 2 : Purify intermediates using flash chromatography (e.g., methylene chloride/ethyl acetate gradients) to isolate the sulfonamide derivative .
  • Step 3 : Protect reactive groups (e.g., sulfonyl chloride) during steps involving nucleophilic substitution or oxidation .

Q. What purification techniques are recommended for this compound given its hygroscopic and reactive sulfonyl chloride group?

  • Column Chromatography : Use silica gel with non-polar solvents (e.g., hexane/ethyl acetate) under inert gas to prevent hydrolysis .
  • Recrystallization : Employ anhydrous solvents like dry ethyl acetate or acetonitrile to avoid moisture-induced degradation .
  • Storage : Maintain under dry argon or nitrogen at –20°C in sealed, desiccated containers .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • 1H/13C NMR : Confirm the presence of the ureido NH proton (~8.5 ppm) and aromatic protons from the dichlorophenyl and benzenesulfonyl groups .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., expected [M+H]+ peaks around 450–550 m/z depending on substituents) .
  • Elemental Analysis : Ensure stoichiometric consistency for Cl, S, and N .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Pd-catalyzed coupling reactions involving this sulfonyl chloride?

  • Catalyst Selection : PdCl₂(CH₃CN)₂ (5 mol%) in 1,4-dioxane at 140°C enhances desulfitative arylations with indoles or pyrroles .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while greener alternatives like cyclopentyl methyl ether (CPME) reduce side reactions .
  • Base Compatibility : Lithium carbonate minimizes dehydrohalogenation side reactions compared to stronger bases like K₂CO₃ .

Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR vs. mass spec) for derivatives of this compound?

  • X-ray Crystallography : Use single-crystal analysis to confirm bond connectivity and rule out tautomeric or conformational ambiguities (e.g., hydrogen bonding patterns in the ureido group) .
  • 2D NMR (HSQC/HMBC) : Map proton-carbon correlations to distinguish between regioisomers or degradation products .

Q. What mechanistic insights explain the stability of the sulfonyl chloride group under harsh reaction conditions?

  • Electron-Withdrawing Effects : The 3,5-dichlorophenyl and sulfonyl groups stabilize the molecule via resonance and inductive effects, reducing hydrolysis susceptibility .
  • Steric Protection : Ortho-chloro substituents on the benzene ring hinder nucleophilic attack on the sulfonyl chloride .

Q. How can hygroscopicity challenges be mitigated during large-scale synthesis?

  • Inert Atmosphere : Use gloveboxes or Schlenk lines for moisture-sensitive steps .
  • Lyophilization : Freeze-dry intermediates to remove trace water before sulfonylation .
  • Additives : Incorporate molecular sieves (3Å) or anhydrous MgSO₄ in reaction mixtures .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data for ureido-benzenesulfonyl derivatives in enzyme inhibition assays?

  • Dose-Response Curves : Replicate assays across multiple concentrations to distinguish between true inhibition and assay interference (e.g., compound aggregation) .
  • Control Experiments : Test hydrolyzed byproducts (e.g., sulfonic acids) to rule out off-target effects .

Q. Why do computational (DFT) predictions sometimes mismatch experimental reactivity trends for this compound?

  • Solvent Modeling : Include explicit solvent molecules (e.g., water or DMSO) in simulations to account for solvation effects .
  • Conformational Sampling : Use molecular dynamics to explore rotameric states of the ureido group, which influence electrophilicity .

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